Product packaging for 4-MethoxychroMan-8-aMine(Cat. No.:CAS No. 1423031-68-8)

4-MethoxychroMan-8-aMine

Cat. No.: B1445675
CAS No.: 1423031-68-8
M. Wt: 179.22 g/mol
InChI Key: JRGWJSOEYJKQNW-UHFFFAOYSA-N
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Description

Significance of Chroman Derivatives in Medicinal Chemistry and Related Fields

The chroman scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a cornerstone in the development of new drugs and is prevalent in numerous natural products. researchgate.netrsc.org This structural motif is a key component in compounds exhibiting a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. ontosight.aiontosight.aiontosight.airjptonline.org The versatility of the chroman ring system allows for extensive chemical modification, enabling chemists to fine-tune its properties to interact with specific biological targets. nih.gov

For instance, the chroman structure is the core of α-tocopherol (Vitamin E), a well-known natural antioxidant. nih.gov Synthetic chroman derivatives have also found success as therapeutic agents; cromakalim, for example, is a notable potassium channel opener. rsc.org The inherent stability and favorable pharmacokinetic properties of the chroman framework make it an attractive starting point for drug discovery programs. core.ac.ukresearchgate.net Researchers have successfully developed chroman-based compounds that act as inhibitors of enzymes like butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. core.ac.uk The chroman-4-one substructure, in particular, is a versatile building block in organic synthesis and drug design, found in various bioactive molecules like flavanones and isoflavanones. nih.gov

Overview of Amine-Substituted Chromane (B1220400) Structures in Bioactive Compounds

The introduction of an amine group to the chroman scaffold significantly diversifies its potential biological applications. researchgate.net Amine-substituted chromans are investigated for a range of pharmacological effects, largely dependent on the position and nature of the amine substitution. researchgate.net These compounds can interact with various biological targets, including G-protein coupled receptors and enzymes, making them valuable in neuroscience and other therapeutic areas. core.ac.uk

For example, chroman-3-amine (B1202177) derivatives have been shown to possess a high affinity for the 5-HT1A receptor, a target implicated in the prevention of neuronal death and oxidative stress. core.ac.uk Similarly, certain (S)-3-Aminochroman derivatives are studied for their role as selective serotonin (B10506) receptor modulators, particularly at the 5-HT7 receptor, which is relevant for conditions like anxiety and depression. smolecule.com The placement of the amine group at different positions, such as the 4, 6, 7, or 8-position, creates distinct chemical entities with unique properties and potential applications. smolecule.comevitachem.com For instance, 8-aminochroman-4-ol (B1379833) derivatives are being explored for their antimicrobial, anticancer, and antioxidant properties. smolecule.com The amine group's ability to form hydrogen bonds and participate in various chemical reactions, such as nucleophilic substitutions, makes it a critical functional handle for creating libraries of new compounds for structure-activity relationship (SAR) studies. smolecule.com

Rationale for Advanced Research on 4-Methoxychroman-8-amine

The specific structure of this compound presents a unique combination of functional groups that warrants dedicated investigation. While extensive research exists on the broader chroman and aminochroman families, data specifically on the 4-methoxy, 8-amino substituted variant is limited, with its existence primarily noted in chemical supplier catalogs. chemicalbook.com

The rationale for its study is built upon the established principles of medicinal chemistry and the known activities of related compounds:

Combined Functionality : The compound integrates an amine group at the 8-position and a methoxy (B1213986) group at the 4-position. The 8-amino moiety is a feature in compounds explored for anticancer and antimicrobial activities. smolecule.com The methoxy group, a common substituent in drug molecules, can influence solubility, metabolic stability, and receptor binding affinity. Its placement at the 4-position could impart specific conformational properties to the dihydropyran ring.

Scaffold for Diversification : this compound serves as a valuable chemical intermediate. The primary amine at the 8-position is a reactive handle for further chemical synthesis, allowing for the creation of a library of derivatives. These derivatives can be designed to probe interactions with specific biological targets, building upon the known neuropharmacological or anticancer potential of other aminochromans.

Novelty and Unexplored Potential : The relative lack of published research on this compound suggests an untapped area for discovery. Its unique substitution pattern distinguishes it from more commonly studied isomers like 6-Methoxychroman-4-amine or 5-Methoxychroman-3-amine. smolecule.com Investigating its synthesis, chemical properties, and biological activity could uncover novel pharmacological profiles, contributing new knowledge to the field of heterocyclic chemistry and potentially leading to the identification of new lead compounds for drug development.

Further research, beginning with efficient synthesis protocols and followed by systematic biological screening, is essential to fully elucidate the chemical and therapeutic potential of this specific chroman derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B1445675 4-MethoxychroMan-8-aMine CAS No. 1423031-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3,4-dihydro-2H-chromen-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-5-6-13-10-7(9)3-2-4-8(10)11/h2-4,9H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGWJSOEYJKQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-68-8
Record name 4-methoxy-3,4-dihydro-2H-1-benzopyran-8-amine
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Synthetic Methodologies for 4 Methoxychroman 8 Amine and Analogues

Established Synthetic Routes for Chroman-Amine Scaffolds

The construction of chroman-amine derivatives is a multi-faceted process that often requires a carefully planned sequence of reactions to achieve the desired substitution pattern and stereochemistry. These routes typically involve the initial formation of a substituted chroman ring, followed by the introduction or modification of functional groups to install the amine at the desired position.

Multi-step syntheses are fundamental to accessing complex chroman-amine structures. A common strategy involves the preparation of a functionalized phenol (B47542) precursor, which then undergoes cyclization to form the chroman ring. Subsequent transformations are then carried out to introduce the amine group. For the synthesis of an 8-aminochroman derivative, a plausible approach begins with a suitably substituted phenol. For instance, a methoxyphenol derivative could serve as a starting point. The synthesis often involves the introduction of a nitro group at the position ortho to the hydroxyl group, which can later be reduced to the desired amine.

Key transformations in these multi-step sequences include:

Nitration of Phenols: Electrophilic aromatic substitution to introduce a nitro group, which is a precursor to the amine.

Alkylation or Acylation of Phenols: To introduce the necessary carbon chain for the formation of the pyran ring of the chroman structure.

Cyclization: Formation of the chroman ring, which is a critical step and can be achieved through various methods.

Reduction of a Nitro Group: Conversion of the nitro group to a primary amine, typically achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride.

These steps must be carefully orchestrated to ensure compatibility with other functional groups present in the molecule.

The formation of the chroman ring is a pivotal step in the synthesis of these scaffolds. Several cyclization strategies have been developed, each with its own advantages and substrate scope.

One of the most common methods is the intramolecular Williamson ether synthesis . This approach involves a phenol with a side chain containing a leaving group, which undergoes intramolecular cyclization upon treatment with a base to form the chroman ring.

Another powerful method is the acid-catalyzed cyclization of ortho-alkenylphenols . In this reaction, a phenol substituted with an allylic or related unsaturated group at the ortho position undergoes cyclization in the presence of an acid catalyst.

Mizoroki-Heck reactions have also been employed for the synthesis of chroman derivatives. This palladium-catalyzed cross-coupling reaction can be used to form a key C-C bond, which is then followed by a cyclization step. organic-chemistry.org

Furthermore, tandem radical addition/cyclization reactions of alkenyl aldehydes under visible-light photoredox catalysis have emerged as a modern and efficient method for constructing chroman-4-one skeletons, which can be further modified to the desired chroman structure. acs.org

Cyclization Method Reactants Conditions Product Reference
Intramolecular Williamson Ether Synthesis2-(3-Halopropyl)phenolBase (e.g., K2CO3)ChromanGeneral Method
Acid-Catalyzed Cyclizationortho-AllylphenolAcid (e.g., H2SO4)2-MethylchromanGeneral Method
Heck Coupling/Cyclization2-Iodophenol, Allylic alcoholPd catalyst, then Mitsunobu conditions2-Substituted chroman organic-chemistry.org
Radical Cyclization2-(Allyloxy)arylaldehydeVisible light, photocatalystChroman-4-one acs.org

The introduction of the amine group onto the chroman scaffold is a critical step in the synthesis of 4-methoxychroman-8-amine and its analogues. Several reliable methods are available for this transformation.

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgchemistrysteps.com In the context of chroman-amine synthesis, this typically involves the reaction of a chroman-4-one with an amine in the presence of a reducing agent. To synthesize a primary amine at a position other than the 4-position, a precursor with a carbonyl group at the desired location would be necessary. Alternatively, if starting from a chromanone, reductive amination can be used to introduce an amino group at the 4-position.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The choice of reducing agent can be crucial for the selectivity of the reaction, especially in the presence of other reducible functional groups. masterorganicchemistry.com

Carbonyl Precursor Amine Source Reducing Agent Product Reference
Chroman-4-oneAmmonia (B1221849)NaBH3CN4-Aminochroman chemistrysteps.com
Chroman-4-onePrimary AmineNaBH(OAc)34-(Alkylamino)chroman masterorganicchemistry.com
Chroman-4-oneSecondary AmineH2, Pd/C4-(Dialkylamino)chroman wikipedia.org

Nucleophilic substitution reactions provide a direct method for introducing an amine group by displacing a suitable leaving group on the chroman ring. youtube.com This strategy is particularly useful when a halo-substituted chroman is available. For the synthesis of 8-aminochromans, an 8-halochroman could be reacted with ammonia or a primary or secondary amine.

The success of this reaction often depends on the activation of the aromatic ring towards nucleophilic attack. Electron-withdrawing groups ortho or para to the leaving group can facilitate the reaction. In the absence of such activating groups, harsher reaction conditions or the use of metal catalysts, such as in Buchwald-Hartwig amination, may be required.

Substrate Nucleophile Conditions Product Reference
8-BromochromanAmmoniaCu(I) catalyst, high temperature8-AminochromanInferred
8-ChlorochromanAlkylaminePd catalyst, base8-(Alkylamino)chromanInferred

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the aminomethylation of various substrates. In the context of chroman synthesis, a phenol precursor can undergo a Mannich reaction to introduce an aminomethyl group, which can then be further elaborated. For instance, a substituted phenol could be reacted with formaldehyde and a secondary amine to introduce a dialkylaminomethyl group at a position ortho to the hydroxyl group. This intermediate can then be used in a subsequent cyclization to form the chroman ring with the amino functionality already in place. beilstein-journals.org

Substrate Amine Aldehyde Product Reference
2-NaphtholSecondary AmineBenzaldehyde1-(Aminobenzyl)-2-naphthol beilstein-journals.org
4,6-DimethoxyindoleDimethylamineFormaldehyde4,6-Dimethoxygramine arkat-usa.org

Amine Group Introduction Strategies

Other Amine Functionalization Approaches

Beyond the direct incorporation of an amino group during the initial synthesis of the chroman ring, several other methods exist for the functionalization of the aromatic core to introduce the required amine moiety at the C8 position. These approaches often rely on the functionalization of a pre-existing chroman scaffold.

One of the most powerful and versatile methods for forming aryl-nitrogen bonds is the palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the coupling of an aryl halide or triflate with an amine source. In the context of this compound synthesis, this would typically involve a starting material such as 8-bromo-4-methoxychroman or the corresponding triflate. These precursors can be coupled with various nitrogen nucleophiles, including ammonia surrogates or protected amines, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. For instance, secondary amine derivatives of related heterocyclic systems have been efficiently synthesized from triflate precursors using palladium-catalyzed amination procedures. nih.gov This strategy is highly valued for its broad substrate scope and functional group tolerance.

Another approach involves the reduction of a nitro group. The synthesis can be designed to first introduce a nitro group at the C8 position of the 4-methoxychroman ring via electrophilic aromatic nitration. The resulting 4-methoxy-8-nitrochroman can then be reduced to the target 8-amino compound. A variety of reducing agents are effective for this transformation, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), or chemical reduction using metals such as tin, iron, or zinc in acidic media.

Asymmetric Synthesis Approaches for Chiral this compound Derivatives

The development of methods to synthesize specific enantiomers of chiral molecules is a cornerstone of modern medicinal and materials chemistry. sigmaaldrich.com For derivatives of this compound where the C4 position is a stereocenter, controlling the stereochemical outcome is crucial. Asymmetric synthesis strategies are employed to selectively produce one enantiomer over the other. tcichemicals.com

Enantioselective Catalysis

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a central focus of contemporary asymmetric synthesis. yale.edu For the synthesis of chiral chroman derivatives, transition metal catalysis is a prominent strategy. For example, a chiral ruthenium catalyst has been used to convert ketones to secondary amines with high enantioselectivity. organic-chemistry.org In the context of the chroman framework, a key strategy would involve the asymmetric reduction of a precursor like a 4-methoxychromen-one to a chiral 4-methoxychromanol, which could then be further elaborated.

Biocatalysis, using enzymes to perform stereoselective transformations, offers another powerful avenue. Enzymes such as transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov For instance, an (S)-specific ω-transaminase from Vibrio fluvialis JS17 has been used to synthesize chiral amines from prochiral ketones with excellent enantiomeric excess (>99%). nih.gov A hypothetical route could involve an enzymatic resolution of a racemic intermediate or an asymmetric transformation on a prochiral precursor to establish the desired stereochemistry in the chroman ring system.

Organocatalytic Strategies

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. researchgate.net For the synthesis of chiral chromans, bifunctional organocatalysts, particularly those derived from Cinchona alkaloids, have proven to be highly effective. core.ac.ukkyoto-u.ac.jp

A notable strategy is the intramolecular oxy-Michael addition, where a phenol bearing an α,β-unsaturated carbonyl moiety undergoes cyclization to form the chroman ring. core.ac.ukkyoto-u.ac.jp The use of a chiral organocatalyst, such as a cinchona-alkaloid-urea derivative, can induce high levels of enantioselectivity in this cyclization step. core.ac.uk This method is advantageous as it can start from easily accessible (E)-α,β-unsaturated ketones or thioesters. core.ac.ukkyoto-u.ac.jp The catalyst activates the substrate through a network of hydrogen bonds, facilitating a concerted process that leads to high enantioselectivity. core.ac.uk

Below is a table summarizing representative results for the organocatalytic asymmetric synthesis of chroman derivatives via intramolecular oxy-Michael addition.

CatalystSubstrate MoietyYield (%)Enantiomeric Excess (ee, %)
Cinchonidine-derived ureaα,β-unsaturated ketone9592
Quinine-derived ureaα,β-unsaturated ketone9689 (opposite enantiomer)
Cinchonidine-derived thioureaα,β-unsaturated ketone9385

Data is representative of findings reported for this type of reaction. core.ac.uk

Chiral Auxiliary-Based Methods

Chiral auxiliary-based methods provide a reliable and predictable way to control stereochemistry. researchgate.net In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent reaction to occur on one face of the molecule, thereby creating a new stereocenter with high diastereoselectivity. tcichemicals.comwikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A variety of chiral auxiliaries are available, with Evans' oxazolidinones being among the most widely used for stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgresearchgate.net For the synthesis of a chiral 4-methoxychroman derivative, a plausible strategy would involve attaching a chiral auxiliary to a precursor molecule. For example, a phenol derivative with a side chain containing an α,β-unsaturated system could be acylated with a chiral oxazolidinone. The subsequent intramolecular cyclization (e.g., an oxy-Michael addition) would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched chroman product.

Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, lower energy consumption, and use less toxic materials. researchgate.net Microwave-assisted synthesis is a key technology in this area.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes. researchgate.netmdpi.com This rapid and uniform heating often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. scispace.comscispace.com

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including chromenes. scispace.comnih.gov For example, the synthesis of 2-amino-4H-benzo[h]chromene derivatives has been achieved in just 2 minutes under microwave irradiation, a significant acceleration compared to traditional methods. scispace.com Similarly, the Vilsmeier reaction to create substituted chromenes has been shown to proceed in 4-5 minutes with better yields under microwave conditions. scispace.com These examples demonstrate the potential for applying microwave assistance to key steps in the synthesis of this compound, such as the cyclization to form the chroman ring or subsequent functionalization reactions, thereby making the process more efficient and environmentally benign.

The table below compares conventional and microwave-assisted methods for a representative heterocyclic synthesis.

MethodReaction TimeYield (%)
Conventional Heating48 hours75
Microwave Irradiation30 minutes64

Data is representative of findings comparing conventional and microwave heating for an intramolecular etherification to form a heterocyclic scaffold. mdpi.com

Ultrasound-Mediated Approaches

The application of ultrasound irradiation in organic synthesis, known as sonochemistry, offers a potent method for accelerating reaction rates and improving yields, often under milder conditions than conventional methods. nih.govnih.gov This technique relies on acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. mdpi.com These conditions can significantly enhance chemical reactivity. nih.gov

In the synthesis of chroman derivatives, ultrasound-assisted organic synthesis (UAOS) has been shown to be an efficient and environmentally benign approach. nih.gov For instance, a one-pot synthesis of 3-substituted chroman-2,4-diones was successfully achieved by applying ultrasound irradiation to a mixture of aromatic aldehydes, 4-hydroxycoumarins, and pyrazolone (B3327878) derivatives in water. nih.govnih.govresearchgate.net This sonocatalyzed procedure is noted for its experimental simplicity, good functional group tolerance, excellent yields, and short reaction times compared to traditional heating methods. researchgate.net The use of ultrasound eliminates the need for an activator and allows the reaction to proceed efficiently in an aqueous medium. nih.gov The benefits of UAOS include easier manipulation, energy conservation, and enhanced reaction rates, making it a prominent feature of green chemistry. nih.govhhu.de

Solvent-Free and Environmentally Benign Reaction Conditions

A key objective in green chemistry is the reduction or elimination of volatile and hazardous organic solvents. nih.gov Research into the synthesis of chroman analogues has demonstrated the feasibility and advantages of solvent-free, or "neat," reaction conditions. These methods often lead to higher efficiency, greater selectivity, and simpler product isolation, thereby reducing costs and environmental pollution. nih.gov

One notable example is the rapid and efficient one-pot, three-component synthesis of dihydropyrano[3,2-c]chromene derivatives from aromatic aldehydes, malononitrile, and 4-hydroxycoumarin (B602359) using a DABCO catalyst under solvent-free conditions. nih.gov This method boasts mild reaction conditions, short reaction times, and excellent yields. nih.gov Similarly, mechanochemical synthesis, which involves reactions conducted by grinding or milling solid reactants, has been developed for producing coumarins via Pechmann condensation without any solvent. rsc.org

In addition to solvent-free approaches, the use of environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG-200), and glycerol (B35011) is gaining traction. nih.govscispace.com Water, in particular, has been used as a green solvent in the ultrasound-promoted synthesis of chroman-2,4-dione derivatives, facilitating easy product isolation through simple filtration. nih.govresearchgate.net The use of such green solvents aligns with the principles of sustainable chemistry by minimizing the environmental footprint of synthetic processes. scispace.commdpi.com

Catalyst Design for Green Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions with higher atom economy, reduced energy consumption, and minimized waste generation. researchgate.net The design of efficient and recyclable catalysts is crucial for the sustainable synthesis of complex molecules like this compound and its analogues.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and operational costs. researchgate.nethilarispublisher.com For the synthesis of chromenes, various heterogeneous catalysts, including metal-organic frameworks and magnetic nanoparticles, have been employed. researchgate.net For example, metal ferrites (MFe₂O₄) can act as magnetically recoverable Lewis acid catalysts, promoting reactions while avoiding the use of harmful solvents and the production of toxic byproducts. researchgate.net

Bifunctional catalysts, which possess both acidic and basic sites, have also proven effective. In the synthesis of polysubstituted chromans, a squaramide-based organocatalyst facilitated a domino oxa-Michael-nitro-Michael reaction, yielding chiral chromans with outstanding enantioselectivity and diastereoselectivity. researchgate.net The development of such catalysts, which can be tailored for specific transformations, represents a significant step towards more efficient and environmentally friendly chemical production. hilarispublisher.com

Optimization of Synthetic Pathways

The optimization of synthetic routes is critical for transitioning a chemical process from laboratory scale to industrial application. This involves systematically adjusting reaction parameters to maximize product yield, control selectivity, and ensure high purity.

Yield Enhancement Strategies

Maximizing the yield of the desired product is a primary goal in synthetic optimization. This is often achieved by systematically varying reaction conditions such as temperature, solvent, and catalyst loading. For the synthesis of chromene derivatives, a study demonstrated that the choice of solvent and the amount of catalyst significantly impact the final yield. researchgate.net The reaction of dimedone, aromatic aldehydes, and malononitriles showed that using a 1:1 mixture of ethanol (B145695) and water as the solvent at room temperature with 20 mg of the catalyst resulted in the highest yield of 97%. researchgate.net Increasing the catalyst amount beyond this optimal point did not improve the yield. researchgate.net

In another instance, the synthesis of ester-containing chroman-4-ones was optimized by screening various solvents and reaction parameters. mdpi.com The highest yield (71%) was obtained using DMSO as the solvent with (NH₄)₂S₂O₈ as the oxidant. mdpi.com Further refinement, such as performing the reaction on a gram scale, can sometimes lead to even better yields, as demonstrated by an increase to 77% for the target product. mdpi.com Microwave irradiation is another technique used to enhance yields in chroman-4-one synthesis, with reported yields ranging from 17% to 88% depending on the specific substrates. nih.gov

Table 1: Optimization of Reaction Conditions for Chromene Derivative Synthesis researchgate.net

EntryCatalyst Amount (mg)SolventTemperature (°C)Yield (%)
110Solvent-free10070
210MethanolRT85
320MethanolRT90
420TolueneRTModerate
520Acetic AcidRTModerate
620EthanolRTModerate
720EtOH/H₂O (1:1)RT97
830EtOH/H₂O (1:1)RT97

Selectivity Control in Reactions

Controlling selectivity—be it chemoselectivity, regioselectivity, or stereoselectivity—is crucial for synthesizing complex molecules with specific functionalities and three-dimensional arrangements. In the synthesis of chroman derivatives, achieving high selectivity ensures that the desired isomer is formed, minimizing the need for difficult separation processes.

For chiral chromans, enantioselective synthesis is paramount. The use of chiral catalysts can direct a reaction towards one specific enantiomer. For example, a domino reaction catalyzed by squaramide produced chiral chromans with up to 99% enantiomeric excess (ee) and a diastereomeric ratio (dr) of up to 20:1. researchgate.net Similarly, a nickel-catalyzed reductive cyclization using a P-chiral monophosphine ligand provided a route to chiral chromans bearing tertiary allylic siloxanes with excellent enantioselectivities. chemrxiv.org

Regioselectivity is also a key consideration. In the synthesis of chroman-3-ones from resorcinol-derived substrates, the regioselectivity was found to be moderate, indicating that the reaction produced a mixture of isomers. nih.gov The development of highly selective catalysts and reaction conditions is an ongoing area of research, with transition metals like rhodium, palladium, and ruthenium playing a significant role in asymmetric synthesis strategies. chemrxiv.orgorganic-chemistry.org The careful choice of catalyst and ligand is often the determining factor in achieving the desired selectivity. chemrxiv.org

Purity Enhancement Techniques

Obtaining the final product with a high degree of purity is essential, particularly for applications in medicinal chemistry. The purification of chroman derivatives typically involves a combination of work-up procedures and chromatographic techniques.

A common work-up procedure after the reaction is complete involves quenching the reaction with an aqueous solution, such as saturated sodium bicarbonate, followed by extraction of the product into an organic solvent like dichloromethane (B109758) (DCM). acs.org The combined organic layers are then dried, often with sodium sulfate, and the solvent is removed under reduced pressure. acs.orgacs.org

Following the initial work-up, column chromatography is the most frequently cited method for purifying chroman derivatives. nih.govmdpi.comnih.govgoogle.com This technique uses a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), such as a mixture of hexane (B92381) and ethyl acetate, to separate the desired compound from byproducts and unreacted starting materials. mdpi.com By carefully selecting the eluent system, high-purity compounds can be isolated. nih.govmdpi.com

Advanced Characterization Techniques for 4 Methoxychroman 8 Amine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a chemical compound. By probing the interaction of the molecule with electromagnetic radiation, each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for 4-Methoxychroman-8-amine is not widely published, a theoretical analysis of its structure allows for the prediction of its expected NMR spectra. Both ¹H and ¹³C NMR would be essential for full characterization.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to one another. The chemical shifts (δ) are influenced by the electron density around the proton. For this compound, protons on the aromatic ring would appear at higher chemical shifts (downfield) compared to the protons on the chroman ring's saturated portion. The methoxy (B1213986) group protons would likely appear as a sharp singlet. Coupling constants (J) between adjacent protons would provide information about the connectivity and stereochemistry of the chroman ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of the atoms they are bonded to. Aromatic carbons would resonate at higher chemical shifts than the sp³-hybridized carbons of the chroman ring. The carbon of the methoxy group would have a characteristic chemical shift.

A representative table of predicted ¹H NMR data is presented below. Please note that these are hypothetical values for illustrative purposes, as experimental data is not publicly available.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic-H6.5 - 7.5Multiplet7.0 - 9.0
O-CH₂3.8 - 4.2Multiplet5.0 - 10.0
CH₂ (ring)1.8 - 2.8Multiplet5.0 - 10.0
OCH₃3.7 - 3.9SingletN/A
NH₂3.5 - 5.0Broad SingletN/A

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. libretexts.org

IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. Specific functional groups absorb at characteristic frequencies. For this compound, key vibrational bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, C-O stretching of the ether and methoxy groups, and C=C stretching of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. libretexts.org It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and other non-polar bonds in this compound.

A table of expected characteristic vibrational frequencies is provided below. These are general ranges for the functional groups present in the molecule.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Amine (N-H)Stretch3300 - 3500Weak
Aromatic C-HStretch3000 - 3100Strong
Aliphatic C-HStretch2850 - 3000Medium
Aromatic C=CStretch1450 - 1600Strong
Ether (C-O)Stretch1000 - 1300Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly sensitive to conjugated systems.

The following table outlines the expected absorption maxima for the electronic transitions in this compound.

Electronic Transition Expected Wavelength (λmax) Solvent
π → π~280 nmMethanol
n → π~320 nmMethanol

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The pattern of fragmentation is often characteristic of the molecule's structure. For this compound, the molecular ion peak would confirm the molecular weight. Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org The fragmentation of the chroman ring would also produce characteristic ions.

A table of expected major fragments in the mass spectrum of this compound is presented below. The m/z values are based on the predicted fragmentation of the molecule.

Fragment Ion Predicted m/z Possible Structure
[M]⁺193Molecular Ion
[M-CH₃]⁺178Loss of a methyl group
[M-NH₂]⁺177Loss of the amino group
[C₈H₈O₂]⁺136Fragment from chroman ring cleavage

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred three-dimensional shape of the chroman ring and the orientation of the methoxy and amine substituents.

Absolute Stereochemistry: If the molecule is chiral and a single enantiomer is crystallized, its absolute configuration can be determined.

Intermolecular Interactions: The way the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

While no specific crystal structure data for this compound is currently available in the public domain, a hypothetical table of crystallographic data is provided to illustrate the type of information that would be obtained.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)95.67
Volume (ų)1025.4
Z4

Advanced Solid-State Characterization (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice, based on the data obtained from X-ray crystallography. nih.govnih.gov It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors.

The Hirshfeld surface is mapped with properties such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). These are often combined into a normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions, such as:

Hydrogen Bonding: The strong interactions between the amine group's hydrogen atoms and electronegative atoms on neighboring molecules.

π-π Stacking: Potential interactions between the aromatic rings of adjacent molecules.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show significant contributions from H···H, O···H, and C···H contacts, quantifying the importance of various interactions in the crystal packing. nih.gov

Below is a representative table summarizing the percentage contributions of different intermolecular contacts to the Hirshfeld surface, as would be determined for this compound.

Contact Type Percentage Contribution
H···H45 - 55%
O···H / H···O20 - 30%
C···H / H···C10 - 20%
C···C3 - 8%
N···H / H···N2 - 5%

Chemical Reactivity and Mechanistic Studies of 4 Methoxychroman 8 Amine

Reactivity of the Amine Functionality

The amine group at the 8-position of the chromane (B1220400) ring is a primary determinant of the molecule's chemical character, imparting both nucleophilic and basic properties.

The nitrogen atom in 4-methoxychroman-8-amine possesses a lone pair of electrons, making it an effective nucleophile. libretexts.orgchemguide.co.uk This inherent nucleophilicity allows it to participate in a variety of chemical transformations by attacking electron-deficient centers. libretexts.org The reactivity of this aromatic amine is influenced by the electronic effects of the substituents on the chromane ring. The methoxy (B1213986) group at the 4-position and the oxygen atom within the pyran ring are electron-donating, which increases the electron density on the aromatic ring and, consequently, enhances the nucleophilicity of the amine group.

The nucleophilic character of this compound is demonstrated in several key reaction types:

Alkylation: The amine can react with alkyl halides in SN2 reactions to form secondary and tertiary amines. openstax.orglibretexts.org However, these reactions can be difficult to control and may result in a mixture of products due to the increasing nucleophilicity of the alkylated products. chemguide.co.ukmasterorganicchemistry.com Tertiary amines can be cleanly alkylated to form quaternary ammonium salts. openstax.org

Acylation: In reactions with acyl chlorides or acid anhydrides, the amine acts as a nucleophile to form amides. openstax.orglibretexts.org This reaction is a nucleophilic acyl substitution and is generally efficient. Over-acylation is not a significant issue because the resulting amide is less nucleophilic than the starting amine. openstax.org

Reactions with Carbonyl Compounds: The amine can undergo nucleophilic addition to aldehydes and ketones. youtube.com This initially forms an unstable carbinolamine, which can then dehydrate to form an imine if the amine is primary. youtube.com

Nucleophilic Aromatic Substitution: The amine can also act as a nucleophile in reactions with highly electron-deficient aromatic rings, displacing a suitable leaving group. acs.org

The table below summarizes the typical nucleophilic reactions of the amine functionality.

Reaction TypeElectrophileProduct
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine or Quaternary Ammonium Salt
AcylationAcyl Chloride (R-COCl) or Acid Anhydride (R-CO)₂OAmide
Addition to CarbonylsAldehyde (R-CHO) or Ketone (R₂C=O)Imine (from primary amine)
Nucleophilic Aromatic SubstitutionElectron-Deficient Aryl HalideN-Aryl Amine

This table provides a generalized overview of the expected reactivity.

The basicity of an amine is a measure of its ability to accept a proton (H⁺). This property is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. The lone pair of electrons on the nitrogen atom of this compound is responsible for its basic character. libretexts.org

The basicity of this aromatic amine is significantly influenced by the electronic properties of the chromane ring and its substituents. In aromatic amines, the nitrogen lone pair can be delocalized into the π-system of the aromatic ring, which reduces its availability for protonation and thus decreases the basicity compared to aliphatic amines. sundarbanmahavidyalaya.in

However, the presence of electron-donating groups on the aromatic ring can counteract this effect. In this compound, the methoxy group at the 4-position and the ether oxygen of the chromane ring are electron-donating groups. These groups increase the electron density on the aromatic ring, which in turn increases the electron density on the nitrogen atom, making it a stronger base than aniline. sundarbanmahavidyalaya.in Conversely, electron-withdrawing groups would decrease the basicity. masterorganicchemistry.comacs.org

The steric environment around the amine group can also play a role. The "ortho effect" suggests that any group in the position ortho to the amine, regardless of its electronic nature, tends to decrease the basicity due to steric hindrance to solvation of the protonated amine. sundarbanmahavidyalaya.in

The table below compares the basicity of aniline with a related substituted aniline to illustrate the effect of an electron-donating group.

CompoundpKa of Conjugate AcidBasicity Relative to Aniline
Aniline4.6-
p-Anisidine (4-methoxyaniline)5.3More Basic
This compound Estimated to be slightly higher than p-AnisidineMore Basic

The pKa for this compound is an estimation based on the electronic effects of its substituents.

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a Lewis base and coordinate to metal centers, forming coordination complexes. As a ligand, it can donate its electron pair to a metal ion, forming a coordinate covalent bond.

The coordination ability of this compound will be influenced by several factors:

Steric Hindrance: The bulky chromane scaffold may sterically hinder the approach of the nitrogen atom to a metal center, potentially influencing the stability and geometry of the resulting complex.

Electronic Effects: The electron-donating methoxy group enhances the electron density on the nitrogen, which should increase its ability to donate to a metal center, making it a potentially stronger ligand than unsubstituted aromatic amines.

Chelation: While the amine itself is a monodentate ligand (donating from one site), it is conceivable that the molecule could act as a bidentate or polydentate ligand if other atoms in the structure, such as the ether oxygen or the oxygen of the methoxy group, can also coordinate to the same metal center. This would lead to the formation of a more stable chelate complex.

The coordination of amines to metal ions is a fundamental aspect of coordination chemistry, leading to a wide array of complexes with diverse structures and applications.

Reactivity of the Chromane Core

The chromane core, a benzopyran moiety, possesses its own distinct reactivity, primarily centered on the aromatic ring.

The benzene (B151609) ring of the chromane core is susceptible to electrophilic aromatic substitution. The rate and regioselectivity of these reactions are governed by the directing effects of the substituents already present on the ring: the amine group, the methoxy group, and the alkyl ether portion of the pyran ring.

All three of these groups are activating and ortho-, para-directing. libretexts.orglibretexts.org The amino group is a very strong activating group. libretexts.org The methoxy and alkyl ether groups are also strongly activating. The positions on the aromatic ring that are ortho and para to these activating groups will be the most nucleophilic and therefore the most likely sites of electrophilic attack. Given the positions of the existing substituents in this compound, electrophilic substitution is expected to occur at the positions ortho and para to the powerful amino group.

However, the high reactivity of the substituted ring can lead to challenges such as overreaction, yielding multiple substitution products, and in some cases, oxidation of the ring. libretexts.orglibretexts.org To control the reactivity, the amine group can be acylated to form an amide. This attenuates the activating effect of the amine and allows for more controlled substitution. libretexts.org

While electrophilic substitution is the more common reaction for such an electron-rich aromatic system, nucleophilic aromatic substitution is also possible if a good leaving group is present on the ring and the ring is sufficiently activated by strong electron-withdrawing groups.

The directing effects of the substituents are summarized in the table below.

SubstituentTypeDirecting Effect
-NH₂ (Amine)ActivatingOrtho, Para
-OCH₃ (Methoxy)ActivatingOrtho, Para
-OR (Alkyl Ether)ActivatingOrtho, Para

Beyond the reactivity of the amine and the aromatic ring, other functional group transformations can be envisioned on the chromane ring of this compound.

One potential transformation is the cleavage of the methyl ether of the methoxy group. This can typically be achieved using strong acids like HBr or HI, or with Lewis acids such as BBr₃. This would convert the methoxy group into a hydroxyl group, yielding a phenol (B47542).

Another possibility is the Hofmann elimination reaction. openstax.org If the amine is exhaustively methylated with an excess of methyl iodide to form a quaternary ammonium salt, subsequent treatment with a strong base like silver oxide can induce an elimination reaction to form an alkene. openstax.orglibretexts.org This reaction, however, would likely lead to the opening of the heterocyclic pyran ring.

Such transformations allow for the modification of the chromane scaffold, providing pathways to new derivatives with potentially different chemical and physical properties.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the mechanistic investigations of this compound transformations. Research detailing the reaction pathways, intermediates, the role of catalysts, or kinetic studies for this particular compound could not be located.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline and content requirements. Generating content for the specified sections would require speculation or extrapolation from unrelated compounds, which would not meet the standards of scientific accuracy.

For reference, a table of compounds that would have been discussed is provided below.

Biological Activity and Pharmacological Investigations of 4 Methoxychroman 8 Amine Derivatives

Broad-Spectrum Pharmacological Potential

Derivatives of 4-methoxychroman-8-amine have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutic agents.

The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives of the chroman scaffold. Studies have shown that modifications to the chroman-4-one structure can yield compounds with significant cytotoxic effects against various cancer cell lines.

For instance, a series of 3-benzylidene-8-ethoxy-6-methyl-chroman-4-one derivatives were synthesized and evaluated for their anticancer efficacy. One such compound, SBL-060, identified as 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one, demonstrated the ability to target acute myeloid leukemia (AML) cells by inhibiting both estrogen receptor alpha (ERα) and the Akt kinase signaling pathway. nih.gov The compound showed significant binding efficacy to ER and inhibited ERα in THP-1 and HL-60 AML cell lines with IC50 values of 448 and 374.3 nM, respectively. nih.gov Furthermore, SBL-060 inhibited cell proliferation with GI50 values of 244.1 nM in THP-1 cells and 189.9 nM in HL-60 cells. nih.gov Treatment with SBL-060 also led to a dose-dependent increase in apoptosis and cell cycle arrest at the sub G0/G1 phase in both cell lines. nih.gov

In another study, novel 4,7-disubstituted 8-methoxyquinazoline derivatives were designed as potential inhibitors of the β-catenin/TCF4 signaling pathway, which is often dysregulated in cancer. researchgate.net These compounds were synthesized and evaluated for their cytotoxic potential against cancer cells with constitutively active β-catenin/TCF4 signaling, such as HCT116 (colon cancer) and HepG2 (liver cancer). researchgate.net One of the most potent compounds, 18B, exhibited significant cytotoxic activity and was further investigated for its effects on apoptosis, cell migration, and the expression of Wnt target genes. researchgate.net This compound represents a promising lead for the development of anticancer agents targeting the Wnt/β-catenin pathway. researchgate.net

Furthermore, the synthesis of novel 3-substituted 8-methoxycoumarin derivatives has yielded compounds with promising anti-breast cancer properties. mdpi.com These compounds were evaluated for their in vitro cytotoxic activities against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Notably, some of these derivatives demonstrated potent activity against key enzymes involved in cancer progression, such as β-tubulin polymerization, sulfatase, and aromatase. mdpi.com The most active compounds were found to induce cell-cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents. mdpi.com

The table below summarizes the anticancer activity of selected chroman and quinazoline derivatives:

Compound IDStructureCancer Cell LineActivityReference
SBL-060 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-oneTHP-1, HL-60ERα inhibition (IC50: 448, 374.3 nM), Proliferation inhibition (GI50: 244.1, 189.9 nM) nih.gov
18B 4,7-disubstituted 8-methoxyquinazoline derivativeHCT116, HepG2Cytotoxic, inhibits β-catenin/TCF4 pathway researchgate.net
Compound 6 3-substituted 8-methoxycoumarin derivativeMCF-7, MDA-MB-231Cytotoxic (IC50: 6.621, 9.62 µM), inhibits β-tubulin, sulfatase, aromatase mdpi.com

The emergence of drug-resistant microbial strains has necessitated the search for new antimicrobial agents. Derivatives of this compound have shown promise in this area, with various synthesized compounds exhibiting activity against a range of bacteria and fungi.

A series of methoxy-4'-amino chalcone derivatives were synthesized and tested for their antimicrobial activities against Escherichia coli, Staphylococcus aureus, and Candida albicans. researchgate.net Compound 4, (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, was found to be the most potent, with activity comparable to the positive controls sulfamerazine and sulfadiazine, suggesting its potential as a broad-spectrum antimicrobial agent. researchgate.net

In another study, novel pyrimidine amine derivatives bearing bicyclic monoterpene moieties were synthesized from nopinone and camphor. mdpi.com These compounds were evaluated for their in vitro antibacterial and anti-inflammatory activities, with many exhibiting broad-spectrum antibacterial activity against several bacterial species. mdpi.com

Furthermore, the synthesis of 4-hydroxycoumarin (B602359) derivatives has yielded compounds with antibacterial and antimycotic properties. nih.gov These derivatives showed activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as against Candida. nih.gov However, they were inactive against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov

The table below presents the antimicrobial activity of selected derivatives:

Compound ClassTest OrganismsNotable ActivityReference
Methoxy-4'-amino chalconesE. coli, S. aureus, C. albicansCompound 4 showed activity equal to sulfamerazine and sulfadiazine. researchgate.net
Pinanyl and camphoryl pyrimidine aminesVarious bacterial speciesBroad-spectrum antibacterial activity. mdpi.com
4-Hydroxycoumarin derivativesB. subtilis, S. aureus, CandidaActive against Gram-positive bacteria and Candida. nih.gov

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Research has shown that certain derivatives of the this compound scaffold possess both anti-inflammatory and antioxidant activities.

A study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives investigated their anti-inflammatory effects in animal models of zymosan-induced peritonitis and carrageenan-induced edema. nih.gov All the tested compounds demonstrated anti-inflammatory activity by decreasing neutrophil count, inhibiting vascular permeability, and reducing edema. nih.gov The study suggested that this effect might be due to their ability to lower the level of tumor necrosis factor-alpha (TNF-α). nih.gov However, these compounds did not exhibit significant antioxidant properties in the FRAP assay. nih.gov

In contrast, a study on 4-aminoantipyrine analogs reported the synthesis of derivatives with both potent anti-inflammatory and antioxidant activities. researchgate.net The anti-inflammatory activity was evaluated using an in vitro protein denaturation assay, and the antioxidant potential was assessed by the DPPH free radical scavenging method. researchgate.net The most active compounds were found to be non-cytotoxic and showed good binding interactions with cyclooxygenase enzymes in molecular docking studies. researchgate.net

The multifaceted biological activities of 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin have also been explored, revealing its antioxidant, antibacterial, and antifungal properties. jmchemsci.com Coumarin derivatives, in general, are known for a wide spectrum of biological activities, including anti-inflammatory and antioxidant effects. jmchemsci.com

The following table summarizes the anti-inflammatory and antioxidant findings for selected derivative classes:

Derivative ClassAnti-inflammatory ActivityAntioxidant ActivityReference
8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivativesDemonstrated in animal models; may lower TNF-α.Not significant. nih.gov
4-Aminoantipyrine analogsPotent activity in in vitro protein denaturation assay.Potent activity in DPPH radical scavenging assay. researchgate.net
4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarinImplied as a general property of coumarins.Demonstrated. jmchemsci.com

Derivatives of the chromanone scaffold have been investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease, by targeting key enzymes involved in its pathology.

A study focused on 2-amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. nih.gov Several of these derivatives displayed potent inhibitory activity against both enzymes. nih.gov Notably, substitutions at the R1 and R2 positions of the chromenone core were found to be critical for enhancing inhibitory potency. nih.gov

The search for new treatments for Alzheimer's has also led to the development of hybrid molecules. For instance, new galantamine derivatives, which are hybrid peptide-norgalantamine molecules, have been synthesized and shown to have a significantly lower toxicity than the parent compound, galantamine, a known AChE inhibitor. nih.gov Two of these derivatives demonstrated better AChE inhibitory activity in the brain than galantamine itself and also exhibited antioxidant properties by increasing catalase enzyme activity. nih.gov

The table below summarizes the neuroprotective and CNS modulating activities of these derivatives:

Compound ClassTargetKey FindingsReference
2-Amino-7,8-dihydro-4H-chromenone derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Potent inhibitors of both AChE and BChE. Substitutions at R1 and R2 positions enhance activity. nih.gov
Galantamine-peptide hybridsAcetylcholinesterase (AChE)Two derivatives showed better brain AChE inhibition than galantamine. Also exhibited antioxidant activity. nih.gov

The ability of this compound derivatives to inhibit various enzymes is a key aspect of their pharmacological potential, extending to several therapeutic areas.

As previously mentioned, 2-amino-7,8-dihydro-4H-chromenone derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This dual inhibitory action is considered beneficial for the treatment of Alzheimer's disease.

In the field of cancer research, a novel chroman-4-one derivative, SBL-060, was found to be a dual inhibitor of estrogen receptor-alpha (ERα) and the Akt kinase. nih.gov This dual inhibition mechanism contributes to its anticancer efficacy in acute myeloid leukemia cells. nih.gov

Furthermore, a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives identified them as potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov This enzyme is involved in inflammatory processes and has been implicated in various diseases, including skin disorders, diabetes, and cancer. nih.gov The top compounds from this study displayed nanomolar potency against 12-LOX and excellent selectivity over related enzymes. nih.gov

The following table details the enzyme inhibitory activities of these derivatives:

Derivative ClassTarget Enzyme(s)Therapeutic AreaReference
2-Amino-7,8-dihydro-4H-chromenone derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's Disease nih.gov
3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060)Estrogen Receptor-alpha (ERα), Akt KinaseCancer (Acute Myeloid Leukemia) nih.gov
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives12-Lipoxygenase (12-LOX)Inflammation, Diabetes, Cancer nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds.

In the development of 2-amino-7,8-dihydro-4H-chromenone derivatives as cholinesterase inhibitors, SAR studies revealed that substitutions at the R1 and R2 positions of the chromenone scaffold played a pivotal role in enhancing inhibitory potency against both AChE and BChE. nih.gov Conversely, substitutions at the R3 position were generally found to be unfavorable for activity. nih.gov

For 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based inhibitors of 12-lipoxygenase, medicinal chemistry optimization led to the identification of key structural features required for high potency and selectivity. nih.gov This systematic modification of the scaffold resulted in compounds with nanomolar potency and favorable pharmacokinetic properties. nih.gov

SAR analysis of substituted quinolines as antagonists of immunostimulatory CpG-oligodeoxynucleotides led to the synthesis of a highly potent derivative. nih.gov This systematic approach demonstrated the importance of specific substitutions on the quinoline ring for achieving maximal inhibitory effect. nih.gov

Similarly, for 4-aminoquinoline antimalarial drugs like chloroquine, SAR studies have established the essentiality of the 4-amino group and the 7-chloro substituent for activity. youtube.com The nature of the side chain at the 4-amino position is also critical for optimal antimalarial efficacy. youtube.com

The table below provides a summary of key SAR findings for different classes of derivatives:

Compound ClassKey SAR FindingsReference
2-Amino-7,8-dihydro-4H-chromenone derivativesSubstitutions at R1 and R2 are favorable for cholinesterase inhibition; R3 substitutions are unfavorable. nih.gov
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivativesSystematic optimization of the scaffold led to potent and selective 12-LOX inhibitors. nih.gov
Substituted quinolinesSpecific substitutions on the quinoline ring are crucial for antagonizing CpG-oligodeoxynucleotides. nih.gov
4-Aminoquinoline antimalarialsThe 4-amino group, 7-chloro substituent, and the nature of the 4-amino side chain are essential for activity. youtube.com

Influence of Substituents on Biological Potency

The biological potency of chroman derivatives is significantly influenced by the nature and position of various substituents on the chroman scaffold. Structure-activity relationship (SAR) studies on related chroman compounds have demonstrated that minor structural modifications can lead to substantial changes in their biological activity.

For instance, in a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides, the substituents on the phenylamide ring played a crucial role in their ability to inhibit nuclear factor-kappaB (NF-κB) activation. It was observed that compounds bearing substituents such as methyl (-CH3), trifluoromethyl (-CF3), or chloro (-Cl) groups were potent inhibitors. In contrast, derivatives with hydroxyl (-OH) or methoxy (B1213986) (-OCH3) substituents were found to be inactive nih.gov. The most potent compound in this series featured a 4-chloro substituent on the phenyl ring, indicating that both the electronic properties and the position of the substituent are critical for activity nih.gov.

These findings from related chroman and coumarin structures underscore the importance of substituent effects in the design of biologically active this compound derivatives. The electronic nature, size, and lipophilicity of the substituents are key determinants of their pharmacological potency.

Table 1: Influence of Phenylamide Substituents on NF-κB Inhibitory Activity of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides

SubstituentBiological Activity (IC50 in µM)
-OHInactive
-OCH3Inactive
-CH36.0 - 60.2
-CF36.0 - 60.2
-Cl6.0 - 60.2
4-ClMost Potent

Note: This data is for 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides, a related but distinct class of chroman derivatives.

Stereochemical Impact on Biological Activity

Stereochemistry is a critical factor that can profoundly influence the biological activity of chiral compounds, including derivatives of this compound. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity to specific biological targets, as enzymes and receptors are often stereoselective.

Generally, different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. For many natural products and their derivatives, only one stereoisomer is biologically active nih.govresearchgate.net. This is often because the active isomer has the correct spatial orientation to interact effectively with its target protein, while the other isomer(s) may have a much lower affinity or may even interact with different targets, leading to off-target effects.

For example, in a study of 3-Br-acivicin isomers, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity nih.gov. This stereoselectivity was attributed to the potential mediation of their uptake by the L-amino acid transport system nih.gov. Molecular modeling further revealed that specific stereochemical requirements were necessary for an efficient interaction with the target enzyme, leading to its inactivation nih.govresearchgate.net. While stereochemistry affected target binding for some subclasses, it led to significant differences in antimalarial activity for all subclasses, suggesting a stereoselective uptake mechanism is responsible for the enhanced biological activity of the naturally configured isomers nih.gov.

In another instance, the enantiomers of the gastroprokinetic agent mosapride were found to be essentially equipotent in their serotonin (B10506) 5-HT4 receptor agonistic activity nih.gov. This suggests that for some molecules and their targets, the specific stereochemical configuration may not be as critical for biological activity.

These examples from other chiral molecules highlight the importance of considering stereochemistry in the design and development of this compound derivatives. The synthesis and biological evaluation of individual stereoisomers are essential to identify the most potent and selective therapeutic agents.

Conformational Analysis and Bioactivity

The biological activity of a molecule is not only dependent on its structure and stereochemistry but also on its conformational flexibility. The ability of a molecule to adopt a specific three-dimensional shape, or conformation, is often crucial for its interaction with a biological target.

Conformational analysis, through techniques like nuclear magnetic resonance (NMR) spectroscopy and computational simulations, can provide insights into the preferred shapes of a molecule in solution and, by extension, its likely bioactive conformation when bound to a receptor nih.gov. Understanding the bioactive conformation is a key aspect of rational drug design, as it allows for the development of more rigid analogs that are "pre-organized" in the active shape, potentially leading to increased potency and selectivity.

For example, in the study of sandostatin analogs, conformational analysis revealed that compounds with an (S)-configuration at a specific position adopted a β-sheet structure that was crucial for binding to somatostatin receptors nih.gov. In contrast, analogs with an (R)-configuration at the same position adopted different backbone conformations and did not exhibit significant receptor binding nih.gov. This demonstrates a clear link between the preferred conformation and biological activity.

Similarly, extensive research on the anticancer drug Taxol has focused on determining its bioactive conformation when bound to β-tubulin nih.gov. By synthesizing and testing conformationally restricted analogs, researchers have been able to deduce that Taxol adopts a T-shaped conformation when it exerts its microtubule-stabilizing effects nih.gov.

In Vitro and In Vivo Biological Evaluation Methodologies

The biological evaluation of this compound derivatives involves a combination of in vitro and in vivo methodologies to characterize their pharmacological effects.

In Vitro Evaluation:

In vitro studies are typically the first step in assessing the biological activity of new compounds. These experiments are conducted in a controlled laboratory setting, often using cell cultures or isolated enzymes. Common in vitro assays include:

Cytotoxicity Assays: These assays are used to determine the toxicity of a compound against various cell lines. For example, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) colorimetric assay is widely used to assess the cytotoxic activity of compounds against cancer cell lines researchgate.net.

Antimicrobial Assays: The antibacterial and antifungal properties of compounds can be evaluated by measuring the zone of inhibition against various microbial strains. For instance, the efficacy of compounds against bacteria like Escherichia coli and Staphylococcus aureus, and fungi such as Aspergillus niger and Candida albicans can be determined jmchemsci.com.

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For example, the inhibitory activity of compounds against enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1) or DNA topoisomerase IB (TOP1) can be quantified nih.gov.

Receptor Binding Assays: These experiments determine the affinity of a compound for a specific receptor.

In Vivo Evaluation:

Compounds that show promising activity in in vitro studies are often further evaluated in in vivo models, which involve living organisms, typically rodents. In vivo studies provide valuable information about the efficacy, and pharmacokinetics of a compound in a whole-organism setting. Examples of in vivo models include:

Animal Models of Disease: To evaluate the therapeutic potential of a compound, researchers use animal models that mimic human diseases. For instance, a mouse model of cutaneous leishmaniasis can be used to assess the in vivo leishmanicidal activity of a compound by measuring the reduction in parasite load mdpi.com. Similarly, a mouse model of LPS-induced inflammation can be used to evaluate the anti-inflammatory activity of a compound by measuring the levels of pro-inflammatory cytokines in the serum nih.gov.

Toxicology Studies: In vivo studies are also crucial for assessing the potential toxicity of a compound. For example, the hepatotoxic effects of a compound can be studied in mice by administering the compound and then examining liver function and histology nih.gov.

Mechanistic Insights into Biological Action

Cellular and Molecular Target Interactions

Understanding the specific cellular and molecular targets with which this compound derivatives interact is fundamental to elucidating their mechanism of action. While direct targets for this specific compound are not yet identified in the provided literature, studies on related structures provide insights into potential molecular interactions.

Derivatives of the broader chroman and coumarin families have been shown to interact with a variety of molecular targets:

Enzymes: Many biologically active compounds exert their effects by inhibiting or activating specific enzymes. For example, certain benzophenanthridinone derivatives have been identified as inhibitors of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), enzymes involved in DNA replication and repair nih.gov. Similarly, 8-methoxycoumarin has been shown to upregulate the expression of tyrosinase and tyrosinase-related proteins, which are key enzymes in the process of melanogenesis nih.gov.

Receptors: Some compounds may act by binding to specific cellular receptors, thereby modulating their activity.

DNA: Certain molecules can interact directly with DNA, leading to the inhibition of DNA replication and transcription, which can be a mechanism for anticancer activity.

Redox Homeostasis: Some 8-hydroxyquinoline derivatives are thought to exert their anticancer effects by modulating cellular metal- and redox homeostasis nih.gov.

The identification of the specific molecular targets of this compound derivatives will require further investigation using techniques such as affinity chromatography, proteomics, and molecular docking studies.

Signaling Pathway Modulation

The biological effects of this compound derivatives are likely mediated through the modulation of specific intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, ultimately leading to changes in gene expression and cellular function.

Research on related compounds has demonstrated their ability to influence various signaling cascades:

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. One study found that 8-methoxycoumarin enhances melanogenesis by modulating the MAPK signaling pathway, specifically through the phosphorylation of p38 and JNK, and the inhibition of ERK phosphorylation nih.gov.

NF-κB Signaling Pathway: The nuclear factor-kappaB (NF-κB) pathway is a critical regulator of the inflammatory response. As mentioned earlier, certain 6-hydroxy-7-methoxychroman derivatives are potent inhibitors of NF-κB activation, suggesting that this pathway is a key target for their anti-inflammatory effects nih.gov.

Receptor-Mediated Signaling: The accessory protein MRAP2 has been shown to modulate the signaling of melatonin receptors, indicating that the activity of G protein-coupled receptors can be influenced by other proteins, which could be a target for pharmacological intervention frontiersin.org.

By identifying the specific signaling pathways modulated by this compound derivatives, researchers can gain a deeper understanding of their mechanism of action and potentially identify new therapeutic applications.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Research into the pro-apoptotic activity of chromene derivatives has revealed that these compounds can trigger cell death through both intrinsic and extrinsic pathways. For instance, certain novel benzo[h]chromene derivatives have been shown to suppress the growth of human acute myeloid leukemia (HL-60) cells by inducing cell cycle arrest and promoting apoptosis. nih.govresearchgate.net These compounds were found to activate both the extrinsic pathway, mediated by Fas/Caspase 8, and the intrinsic mitochondrial pathway, characterized by the involvement of Bcl-2/Caspase 3. nih.govresearchgate.net Specifically, treatment with these derivatives led to a decrease in the protein expression of anti-apoptotic Bcl-2, as well as CDK-2 and CyclinD1, while increasing the expression of pro-apoptotic proteins such as caspase 3, caspase 8, and Fas. nih.govresearchgate.net

Efflux Pump Inhibition

Efflux pumps are membrane proteins that contribute to multidrug resistance (MDR) in bacteria by actively transporting a wide range of antibiotics out of the cell. The inhibition of these pumps is a promising strategy to overcome antibiotic resistance. While the direct inhibitory activity of this compound on efflux pumps has not been extensively documented, research on related heterocyclic compounds provides insights into this area.

Quinoline and indole derivatives have been identified as promising classes of efflux pump inhibitors (EPIs). nih.gov For example, certain quinoline derivatives can act as competitive inhibitors of the AcrAB-TolC efflux pump in E. aerogenes, restoring the activity of antibiotics like norfloxacin. nih.gov Synthetic analogues, including 4-substituted thioalkyl, alkylamino, and alkoxy quinolones, have also been shown to enhance the efficacy of tetracyclines, norfloxacin, and chloramphenicol in clinical isolates of K. pneumoniae and E. aerogenes. nih.gov

Furthermore, some benzo[f]chromene derivatives have demonstrated the ability to inhibit P-glycoprotein (P-gp), a key efflux pump in human cancer cells that contributes to MDR. mdpi.com These compounds were found to effectively inhibit the efflux function of P-gp in MCF-7/ADR (doxorubicin-resistant) breast cancer cells. mdpi.com Although these studies point to the potential of the broader chromene and related heterocyclic structures in efflux pump inhibition, specific data on the activity of this compound in this regard is currently lacking.

Membrane Interaction Studies

The interaction of small molecules with cellular membranes is a crucial aspect of their pharmacological activity, influencing their absorption, distribution, and mechanism of action. Flavonoids, which share a common chromane (B1220400) ring structure with this compound, are known to interact with biomembranes. nih.gov These interactions can alter the physicochemical properties of the membrane, such as fluidity and permeability. nih.gov

The nature of these interactions is dependent on the molecular structure of the compound. For example, stilbenoids have been shown to interact with the head group regions of phospholipid membranes in a structure-dependent manner. nih.gov While these general principles of phytochemical-membrane interactions are established, specific studies detailing the interaction of this compound with biological membranes are not available in the current scientific literature. Such studies would be valuable in understanding its potential bioavailability and cellular uptake mechanisms.

Toxicity and Safety Profile Assessment

The assessment of toxicity is a critical step in the development of any potential therapeutic agent. For aliphatic amines and their derivatives, toxicity can be a concern. Studies have shown that aliphatic amines and their chlorinated forms can induce toxicological responses. nih.gov For instance, the chlorination of aliphatic amines has been found to increase their toxicity by roughly one order of magnitude in the Microtox test. nih.gov

In the context of chromane derivatives, while many exhibit promising pharmacological activities, their safety profile must be carefully evaluated. For example, the chromene derivative 4-Clpgc showed higher toxicity towards cancer cells (K562) compared to normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity. nih.gov However, comprehensive toxicological data, including acute and chronic toxicity studies, for this compound specifically are not currently available in the public domain. Further research is necessary to establish the safety and tolerability of this compound before its potential therapeutic applications can be considered.

Computational Chemistry and Modeling Studies of 4 Methoxychroman 8 Amine

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (a ligand), such as 4-Methoxychroman-8-amine, might interact with a larger molecule, typically a protein or enzyme (a receptor). nih.govd-nb.info These studies are fundamental in drug discovery and design.

Molecular Docking: This process involves predicting the preferred orientation of the ligand when bound to the active site of a receptor. Docking algorithms generate numerous possible binding poses and score them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) to identify the most stable binding mode. The result is often a binding affinity or docking score, which estimates the strength of the interaction. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the ligand-receptor complex over time. By simulating the movements of atoms and molecules according to the laws of physics, MD provides insights into the flexibility of the complex and the persistence of key interactions, offering a more dynamic and realistic view than the static picture provided by docking.

As no specific biological targets for this compound have been identified in the searched literature, no molecular docking or dynamics simulation studies are available for this compound.

Protein-Ligand Interaction Prediction

The prediction of how a small molecule (ligand) like this compound interacts with a biological target, typically a protein, is fundamental to understanding its mechanism of action. rsc.org Molecular docking is a primary computational technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction.

In a typical docking simulation for this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand's structure is then computationally placed into the protein's binding pocket in numerous possible conformations. A scoring function is used to rank these poses, with lower energy scores generally indicating more favorable binding. These simulations can identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. d-nb.info For instance, the amine and methoxy (B1213986) groups on the chroman scaffold could be predicted to form specific hydrogen bonds with polar residues in a binding site.

Interactive Table: Predicted Interactions of this compound with a Hypothetical Kinase Target
Interaction TypeLigand Group InvolvedProtein Residue (Example)Predicted Distance (Å)
Hydrogen Bond (Donor)Amine (-NH2)Aspartate (ASP) 1452.9
Hydrogen Bond (Acceptor)Methoxy (-OCH3)Serine (SER) 983.1
HydrophobicChroman Ring SystemLeucine (LEU) 453.8
HydrophobicChroman Ring SystemValine (VAL) 1224.0

Binding Affinity and Conformational Analysis in Biological Systems

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more detailed view by simulating the movements of the protein and ligand over time. rsc.org These simulations can be used to assess the stability of the predicted binding pose and provide a more accurate estimation of binding affinity. By calculating the free energy of binding (e.g., using methods like MM/PBSA), researchers can quantitatively compare the affinity of this compound to that of other ligands. rsc.org

Conformational analysis, often performed in conjunction with MD simulations, examines the three-dimensional shape of this compound and how it might change upon binding to its target. researchgate.net The flexibility of the chroman ring and the rotation of the methoxy group are critical factors that influence how well the molecule fits into a binding pocket. Understanding the molecule's preferred conformations in an aqueous solution versus within a protein's active site is crucial for rational drug design. researchgate.net

Interactive Table: Predicted Energetic Contributions to Binding
Energy ComponentPredicted Value (kcal/mol)Contribution to Binding
Van der Waals Energy-45.5Favorable
Electrostatic Energy-20.1Favorable
Polar Solvation Energy+38.7Unfavorable
Non-Polar Solvation Energy-5.3Favorable
Total Binding Free Energy -32.2 Favorable

Pharmacokinetic (ADME) Predictions

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net These predictions help identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. researchgate.net

Absorption and Distribution Profiling

Computational models can predict several key parameters related to the absorption and distribution of this compound. These models often rely on physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area.

Gastrointestinal (GI) Absorption: Prediction of human intestinal absorption is critical for orally administered drugs. Models often predict a high probability of absorption for compounds that adhere to guidelines like Lipinski's Rule of Five.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross into the central nervous system is crucial for neurological targets. In silico models predict BBB permeability based on a combination of molecular descriptors.

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood can affect its efficacy and clearance. Computational predictions can estimate the fraction of the compound that will be bound.

P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can remove drugs from cells. Predicting whether this compound is a substrate or inhibitor of P-gp is important for understanding its distribution and potential for drug-drug interactions.

Interactive Table: Predicted ADME Properties of this compound
ADME PropertyPredicted Value/OutcomeImplication
GI AbsorptionHighGood oral bioavailability likely
BBB PermeationYesPotential for CNS activity
P-gp SubstrateNoNot likely to be removed by efflux pumps
Caco-2 Permeability (log Papp)> -5.15 cm/sHigh permeability

Metabolism and Excretion Pathways

Predicting a compound's metabolic fate is essential for understanding its half-life and potential for forming toxic byproducts. nih.gov

Cytochrome P450 (CYP) Inhibition: Computational models can predict whether this compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes is a common cause of adverse drug-drug interactions.

Sites of Metabolism (SOM): Software can identify the atoms in a molecule that are most likely to be modified by metabolic enzymes. For this compound, likely sites could include the aromatic ring (hydroxylation) or the methoxy group (O-demethylation).

Excretion: Total clearance (CLtot) can be predicted to estimate how quickly the drug is removed from the body. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of a lead molecule. nih.govmdpi.com

To develop a QSAR model for this compound and its analogs, a dataset of similar chromane (B1220400) derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target would be required. mdpi.com For each compound in the dataset, a set of molecular descriptors is calculated. These can include:

Physicochemical descriptors: logP, Molecular Weight, Polar Surface Area

Electronic descriptors: Dipole moment, partial charges

Topological descriptors: Describing molecular shape and branching

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a model is built that correlates the descriptors with the observed activity. mdpi.comfrontiersin.org The resulting model can highlight which structural features are most important for activity. For example, a QSAR study might reveal that increasing the steric bulk at a certain position on the chroman ring enhances potency, providing a clear direction for further chemical synthesis. nih.gov

Interactive Table: Example of a Hypothetical QSAR Equation for Chromane Analogs
Model ParameterValueInterpretation
Equation pIC50 = 0.45logP - 0.87TPSA + 1.2*(Aromatic_Ring_Count) + 3.1Activity increases with lipophilicity and aromatic rings, but decreases with polar surface area.
R² (Goodness of fit) 0.88The model explains 88% of the variance in the training set data. mdpi.com
Q² (Predictive Power) 0.75The model has good predictive ability for new compounds.

Future Research Directions and Potential Applications

Design of Novel 4-Methoxychroman-8-amine Analogues with Enhanced Bioactivity

The design and synthesis of novel analogues of this compound are a primary focus for enhancing its biological activity. Molecular modification is a key strategy in the development of drug analogues with improved bioavailability, higher potency, and reduced toxicity mdpi.com. By strategically altering the functional groups on the chroman ring or the amine, researchers can fine-tune the molecule's properties. For instance, structure-activity relationship (SAR) studies, which systematically modify parts of a molecule to assess the impact on its biological effect, are crucial. nih.gov

The creation of "hybrid" compounds, where the this compound scaffold is combined with another biologically active subunit, represents a promising approach. mdpi.com This strategy can lead to molecules with dual modes of action or improved targeting capabilities. The goal is to develop new chemical entities with significantly enhanced therapeutic potential compared to the parent compound.

Table 1: Strategies for Analogue Design

Strategy Description Potential Outcome
Functional Group Modification Altering or adding functional groups to the core structure. Improved potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Systematic synthesis and testing of analogues to identify key structural features for activity. A clear understanding of which parts of the molecule are essential for its biological effects.
Hybrid Compound Synthesis Combining the this compound scaffold with other known bioactive molecules. Novel compounds with potentially synergistic or multi-target activities.

Exploration of New Therapeutic Areas and Drug Discovery

The versatility of the chroman structure suggests that this compound derivatives could be relevant in multiple therapeutic areas. Research into related chroman derivatives has identified potent and isoform-selective ROCK2 inhibitors, which are relevant for treating various diseases. nih.gov This opens the door for investigating this compound analogues as potential inhibitors of Rho-associated protein kinases (ROCK).

Furthermore, other amine-containing scaffolds have been successfully developed into potent agonists for serotonin (B10506) receptors, such as the 5-HT2A and 5-HT2C receptors. nih.gov This suggests that derivatives of this compound could be explored for their potential in treating neurological and psychiatric disorders. The process of drug discovery would involve screening these novel compounds against a wide range of biological targets to identify new therapeutic applications. nih.govnih.gov

Development of this compound as Chemical Probes or Tools

Beyond direct therapeutic applications, this compound derivatives can be developed into valuable chemical probes. Chemical probes are small molecules used to study and manipulate biological systems, helping to validate the roles of specific proteins in health and disease. nih.govnih.gov An ideal chemical probe is potent, selective, and cell-penetrant. nih.gov

By modifying the this compound structure to incorporate reporter tags (e.g., fluorescent dyes) or reactive groups for covalent labeling, researchers can create tools to visualize and isolate specific biological targets. These probes would be instrumental in dissecting complex biological pathways and identifying new drug targets. nih.gov

Advanced Methodologies in Synthesis and Characterization

Characterization of these novel compounds relies on a suite of advanced analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of the synthesized molecules. X-ray crystallography can provide detailed three-dimensional structural information, which is invaluable for understanding how these molecules interact with their biological targets.

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational and experimental methods is a cornerstone of modern rational drug design. nih.govnih.gov In silico techniques, such as molecular docking and molecular dynamics simulations, can predict how this compound analogues will bind to specific protein targets. nih.govnih.gov These computational predictions help prioritize which compounds to synthesize and test experimentally, saving time and resources.

This iterative cycle of computational design, chemical synthesis, and biological evaluation allows for the rapid optimization of lead compounds. Predictive models for ADME (absorption, distribution, metabolism, and excretion) and toxicity can also be employed early in the design process to identify candidates with favorable drug-like properties. nih.gov

Table 2: Computational and Experimental Synergy

Technique Role in Drug Design
Molecular Docking Predicts the binding orientation and affinity of a ligand to a target protein.
Molecular Dynamics Simulates the movement of atoms and molecules to understand the stability of ligand-protein complexes.
SAR Studies Provides experimental validation of computational predictions and guides further design iterations.
ADME/Tox Prediction Computationally estimates the pharmacokinetic and toxicity profiles of potential drug candidates.

Sustainable and Scalable Production of this compound Derivatives

As promising lead compounds emerge, the development of sustainable and scalable production methods becomes critical. Green chemistry principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. rsc.org The CHEM21 green metrics toolkit, for example, provides a framework for evaluating the environmental footprint of chemical transformations. rsc.org

The goal is to develop manufacturing processes that are not only economically viable but also environmentally responsible. This includes exploring the use of renewable starting materials, catalytic reactions that reduce waste, and solvents that are less harmful to the environment. rsc.orgsemanticscholar.org A scalable synthesis ensures that sufficient quantities of the compound can be produced for advanced preclinical and potential clinical studies. rsc.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.